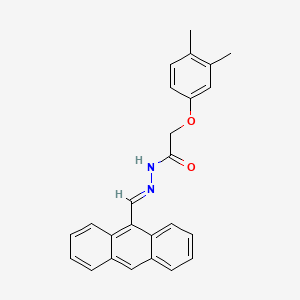
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
説明
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BDP-30, is a novel small molecule that has gained significant interest in the scientific community due to its potential use in cancer treatment. In
作用機序
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a potent inhibitor of tubulin polymerization, which is a critical process for cell division. It binds to the colchicine binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in tumor angiogenesis.
Biochemical and Physiological Effects:
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent.
実験室実験の利点と制限
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments, including its potent anti-cancer activity, low toxicity in normal cells, and ability to inhibit both tubulin polymerization and VEGFR2 activity. However, 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a relatively new compound, and its mechanism of action and efficacy in different cancer types are still being studied. In addition, the synthesis of 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is complex and may limit its availability for research purposes.
将来の方向性
For research on 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile include the optimization of its synthesis method, the evaluation of its efficacy in different cancer types, the investigation of its mechanism of action, and the development of 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile-based combination therapies. 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile may also have potential applications in other diseases, such as neurodegenerative disorders, where tubulin polymerization plays a critical role.
科学的研究の応用
3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer cells in animal models. 3-(2-butoxy-3,5-diiodophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is believed to exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
特性
IUPAC Name |
(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19I2N3O/c1-3-4-7-27-20-14(10-16(22)11-17(20)23)9-15(12-24)21-25-18-6-5-13(2)8-19(18)26-21/h5-6,8-11H,3-4,7H2,1-2H3,(H,25,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWJLZQCIPKFG-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860374.png)
![N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3860390.png)
![2-[(4-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B3860395.png)
![N-{2-[2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3860396.png)
![3-allyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860404.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3860419.png)
![3-[4-(diethylamino)-2-isopropoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3860427.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3860440.png)


![4-fluoro-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3860467.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B3860473.png)
![1-benzothiophene-2,3-dione 2-[(4-nitrophenyl)hydrazone]](/img/structure/B3860478.png)